molecular formula C8H14Cl2 B14751026 1,1-Dichloro-1-octene CAS No. 1119-82-0

1,1-Dichloro-1-octene

Cat. No.: B14751026
CAS No.: 1119-82-0
M. Wt: 181.10 g/mol
InChI Key: LIBAHLPMHOXNEK-UHFFFAOYSA-N
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Description

1,1-Dichloro-1-octene is a chemical compound with the molecular formula C8H14Cl2 and a molecular weight of 181.100 g/mol . It is identified by the CAS Registry Number 1119-82-0 . This organochlorine compound features a dichloro-substituted alkene structure, which may make it a valuable intermediate in various research applications, such as organic synthesis and materials science. Researchers can utilize this building block to develop more complex molecules, study reaction mechanisms, or explore its physical properties. This product is strictly for research purposes and is labeled For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1119-82-0

Molecular Formula

C8H14Cl2

Molecular Weight

181.10 g/mol

IUPAC Name

1,1-dichlorooct-1-ene

InChI

InChI=1S/C8H14Cl2/c1-2-3-4-5-6-7-8(9)10/h7H,2-6H2,1H3

InChI Key

LIBAHLPMHOXNEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(Cl)Cl

Origin of Product

United States

Mechanistic Investigations and Reactivity of 1,1 Dichloro 1 Octene Systems

Fundamental Reaction Pathways of Geminal Dihaloalkenes

The reactivity of geminal dihaloalkenes like 1,1-dichloro-1-octene is dictated by the electronic properties of the dichlorovinyl group. The two chlorine atoms are electron-withdrawing, rendering the carbon atom they are attached to electrophilic. However, the vinylic nature of the C-Cl bonds also influences their reactivity compared to their saturated counterparts (alkyl halides).

Nucleophilic substitution and elimination are two of the most fundamental reaction pathways for haloalkanes. libretexts.orgkhanacademy.org In a nucleophilic substitution, a nucleophile replaces the leaving group (a halide). masterorganicchemistry.com This can occur through a one-step bimolecular mechanism (SN2) or a two-step unimolecular mechanism (SN1) involving a carbocation intermediate. libretexts.orgyoutube.com In an elimination reaction, a base removes a proton from a carbon adjacent to the leaving group, resulting in the formation of a π-bond.

For vinylic halides such as this compound, direct nucleophilic substitution via SN1 or SN2 pathways is generally disfavored. The SN1 mechanism is unlikely because it would require the formation of a highly unstable vinylic carbocation. The SN2 pathway is also hindered because the incoming nucleophile would need to approach the sp²-hybridized carbon from the backside, which is sterically blocked by the rest of the molecule.

Instead, a more common pathway for geminal dihaloalkenes is elimination, specifically a double dehydrohalogenation reaction. When a geminal dihalide is treated with a strong base, it can undergo two successive E2 (elimination, bimolecular) reactions to form an alkyne. For instance, a geminal dihalide on an internal carbon can be converted to an internal alkyne. This highlights that elimination is often a more facile pathway than substitution for these systems under basic conditions.

A critically important reaction pathway for this compound involves transition metal catalysis, which opens up avenues for reactivity not accessible through traditional polar reactions. The key initiating step in many of these catalytic cycles is oxidative addition. nih.govyoutube.com In this process, a low-valent transition metal complex, typically with a d¹⁰ or d⁸ electron configuration (e.g., Palladium(0)), inserts itself into the carbon-halogen bond. youtube.comyoutube.com

This reaction involves the formal oxidation of the metal center (e.g., from Pd(0) to Pd(II)) and an increase in its coordination number by two. youtube.com For this compound, the oxidative addition of a Pd(0) complex into one of the C-Cl bonds would generate a vinylpalladium(II) species. This organometallic intermediate is now primed for a variety of subsequent reactions, most notably cross-coupling, which would be difficult to achieve otherwise. The propensity of metals like palladium to undergo oxidative addition with aryl and vinyl halides is a cornerstone of modern organic synthesis. nih.govrsc.orgethz.ch

Advanced Cross-Coupling and Annulation Reactions

Building upon the fundamental step of oxidative addition, 1,1-dichloroalkenes can participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations allow for the stepwise and controlled introduction of new functional groups onto the vinylic scaffold.

Palladium catalysis is particularly prominent in activating gem-dichloroalkenes for synthetic transformations. acs.org The ability to perform sequential, chemoselective cross-coupling reactions at the two C-Cl bonds makes these compounds valuable linchpins in convergent synthetic strategies.

The vinylpalladium intermediates formed from the oxidative addition to 1,1-dichloroalkenes can be coupled with a diverse range of partners. The choice of coupling partner is broad, though some limitations exist. The table below summarizes the scope of typical palladium-catalyzed cross-coupling reactions with gem-dihaloalkene substrates.

Coupling Partner TypeReaction NameTypical Catalyst SystemScope and Limitations
Organoboronic AcidsSuzuki CouplingPd(0) precursor (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃, K₂CO₃)Broad scope for aryl and primary alkylboronic acids. Secondary alkylboronic acids like isopropyl or cyclohexyl are often unreactive. nih.gov Good functional group tolerance.
Organozinc ReagentsNegishi CouplingPd(0) or Pd(II) precursor (e.g., PdCl₂(dppf))Effective for alkyl organozinc derivatives, often showing high stereoselectivity. Can have lower tolerance for some sensitive functional groups.
Terminal AlkynesSonogashira CouplingPd(0) precursor, Cu(I) co-catalyst (e.g., CuI), Amine baseA reliable method for forming carbon-carbon triple bonds. Can be sensitive to steric hindrance on either coupling partner.
HeteroarenesDirect C-H AlkynylationPd(OAc)₂, Ligand (e.g., Xantphos), Ag₂CO₃Allows for the direct coupling of heteroarenes with gem-dichloroalkenes, which act as alkyne precursors, avoiding the need to pre-functionalize the heteroarene. acs.org
Organogold CompoundsGold/Palladium Dual CatalysisPdCl₂(dppf)Alkenylgold(I) complexes can couple with various aryl and heterocyclic halides. Iodides are highly reactive, while bromides and chlorides give lower yields. researchgate.net

Beyond intermolecular couplings, the reactivity of gem-dichloroalkenes can be harnessed for the synthesis of cyclic structures, particularly heterocycles. thieme-connect.de This is achieved through intramolecular reactions where a nucleophile, tethered to the same molecule as the dichloroalkene, attacks the vinylic carbon.

For a derivative of this compound containing a distal nucleophile (e.g., a hydroxyl or amine group), a palladium-catalyzed intramolecular reaction can lead to the formation of a heterocycle. The general mechanism would involve:

Oxidative addition of a Pd(0) catalyst to one of the C-Cl bonds.

Intramolecular attack of the tethered nucleophile onto the vinylpalladium(II) intermediate. This step, often termed a C-N or C-O bond-forming reductive elimination or a related cyclization pathway, forms the heterocyclic ring.

Regeneration of the Pd(0) catalyst, allowing the cycle to repeat.

This strategy is a powerful tool for constructing various ring systems, and the stereochemical and regiochemical outcome can often be controlled by the choice of catalyst, ligands, and reaction conditions. For example, intramolecular Michael-type additions have been used to form indolizine (B1195054) derivatives from pyridinium (B92312) zwitterions. nih.gov This general principle of intramolecular cyclization is a cornerstone of modern synthetic strategies for building complex heterocyclic frameworks from readily available starting materials. thieme-connect.de

Palladium-Catalyzed Transformations Involving Gem-Dichloroalkenes

Direct C-H Bond Functionalization with Dihaloalkenes

The direct functionalization of C-H bonds represents a powerful strategy in organic synthesis, and rhodium catalysis has emerged as a key tool for such transformations. rsc.orgnih.gov Rh(III)-catalyzed C-H activation enables the selective formation of new bonds, and dihaloalkenes like this compound can serve as versatile coupling partners. nih.gov This approach often involves the use of a directing group on one of the substrates to ensure high regioselectivity. nih.govelsevierpure.com

In a typical process, a pre-existing functional group, such as a ketone, can be used to install a directing group, which then guides the Rh(III) catalyst to a specific C-H bond. nih.gov The subsequent Heck-type reaction with an activated olefin, such as a dihaloalkene, leads to the formation of a new C-C bond. nih.gov This methodology can provide access to β,γ-unsaturated ketones or variously substituted 1,4-butadienes, depending on the conditions used for the subsequent cleavage of the directing group. nih.gov The use of molecular oxygen as the sole oxidant under mild conditions has also been demonstrated in Rh(III)-catalyzed C-H activation/annulation reactions, highlighting the practical and environmentally friendly nature of these transformations. rsc.org While the broader scope of Rh(III)-catalyzed C-H activation is well-established for various substrates including anilines, aryl ketones, and unactivated olefins, its application with gem-dihaloalkenes like this compound offers a pathway to complex molecular architectures. rsc.orgelsevierpure.comnih.gov

Cascade and Tandem Reactions Utilizing Gem-Dichloroalkenes

Gem-dichloroalkenes are valuable building blocks in cascade and tandem reactions, allowing for the rapid construction of complex molecular frameworks from simpler precursors. These sequences often involve multiple bond-forming events in a single operation, showcasing high atom and step economy.

A notable application of gem-dichloroalkenes is in the C-C bond cleavage/vinylation/Mizoroki-Heck cascade reaction, a powerful strategy for generating molecular complexity. nih.govescholarship.org This sequence has been developed to access densely functionalized bicyclo[2.2.2]octane frameworks through the coupling of dihydroxylated pinene derivatives with gem-dichloroalkenes. nih.govdigitellinc.com

The proposed mechanism involves a dual Pd(0)/Pd(II) catalytic cycle. escholarship.org Initially, a Pd(0) complex undergoes oxidative insertion into the C-Cl bond of the gem-dichloroalkene. escholarship.org This is followed by a C-C bond cleavage of a cyclobutanol (B46151) substrate, vinylation, and a subsequent intramolecular Mizoroki-Heck reaction to form the final bridged bicyclic product. nih.govescholarship.org

The nature of the substituent on the gem-dichloroalkene significantly influences the reaction outcome. While styrenyl gem-dichloroalkenes lead to the desired bicyclo[2.2.2]octane frameworks, the use of alkyl-substituted gem-dichloroalkenes, the class to which this compound belongs, results in the formation of tricyclo[3.2.1.0]octanes as the major product. escholarship.org This divergence highlights the sensitivity of the cascade pathway to the electronic and steric properties of the dichloroalkene partner. digitellinc.com This methodology was successfully applied to the total syntheses of 14- and 15-hydroxypatchoulol. nih.govnih.gov

Gem-Dichloroalkene SubstituentMajor ProductReference
StyrenylBicyclo[2.2.2]octane escholarship.org
Alkyl (e.g., this compound class)Tricyclo[3.2.1.0]octane escholarship.org

Photoinduced radical reactions provide a sustainable and efficient means to construct complex heterocyclic systems. Gem-dichloroalkenes can be incorporated into molecular scaffolds through these processes. frontiersin.orgresearchgate.net In one such method, a photocatalytic tandem annulation of amide-linked 1,7-diynes with polyhalomethanes, such as bromotrichloromethane (B165885), has been established to assemble functionalized quinolin-2(1H)-ones. researchgate.netnih.gov The final products of this reaction feature a 4-(2,2-dichlorovinyl) substituent. frontiersin.orgresearchgate.net

The proposed mechanism is initiated by a photocatalyst, such as an Iridium(III) complex, which, upon irradiation with visible light, generates a trichloromethyl radical from bromotrichloromethane. frontiersin.orgnih.gov This radical adds to a terminal alkyne of the 1,7-diyne substrate, creating an alkenyl radical. frontiersin.org The alkenyl radical then undergoes a 6-exo-dig cyclization, followed by a series of steps including radical cross-coupling and elimination, to afford the final quinolin-2(1H)-one product bearing the gem-dichlorovinyl group. frontiersin.org The involvement of a radical mechanism was confirmed by experiments showing that the reaction is suppressed by the radical inhibitor TEMPO. nih.gov This strategy highlights how a gem-dichloroalkene moiety can be installed as part of a complex heterocyclic structure through a radical cascade process. researchgate.net

Stereoselective Transformations of Gem-Dihaloalkenes

Controlling stereochemistry is a central challenge in organic synthesis. The development of stereoselective methods to transform gem-dihaloalkenes into less halogenated, stereodefined products is of significant interest.

The stereoselective hydrodechlorination of gem-dichloroalkenes to produce (E)- or (Z)-monochloroalkenes is a challenging transformation due to the similar bond energies of the two C-Cl bonds and often complex reaction mechanisms. chinesechemsoc.org However, recent advances have provided complementary methods to achieve this with high selectivity. chinesechemsoc.org Cobalt catalysis under electrochemical reduction has proven effective for the stereoselective hydrodechlorination and deuterodechlorination of gem-dichloroalkenes. chinesechemsoc.org

For a model gem-dichloroalkene substrate, cobalt-catalyzed electrochemical reduction resulted in the corresponding (E)-monochloroalkene with high conversion and a 16:1 E/Z selectivity. chinesechemsoc.org This method was also successfully extended to deuterodechlorination using deuterium (B1214612) oxide as the deuterium source, affording products with good deuterium incorporation and high stereoselectivities. chinesechemsoc.org These reactions proceed under mild conditions and exhibit good functional group tolerance, offering a practical route to stereodefined monochloroalkenes and their deuterated analogs from gem-dichloroalkenes. chinesechemsoc.org

ReactionCatalyst/ConditionsProductSelectivity (E/Z)Reference
HydrodechlorinationCobalt-catalyzed electrochemical reduction(E)-Monochloroalkene16:1 chinesechemsoc.org
DeuterodechlorinationCobalt-catalyzed electrochemical reduction, D₂O(E)-DeuteromonochloroalkeneGood to Excellent chinesechemsoc.org

The selective hydrodehalogenation of gem-dihaloalkenes relies on the controlled generation of reactive intermediates like metal hydrides or hydrogen radicals. chinesechemsoc.org The choice of method for generating these species is crucial for achieving high stereoselectivity and avoiding over-reduction. chinesechemsoc.org Traditional methods often use harsh reducing agents like lithium aluminum hydride (LiAlH₄), which can lead to poor functional group compatibility. chinesechemsoc.org

Modern approaches focus on milder and more tunable systems. These include:

Cobalt-Catalyzed Electrochemical Reduction: In this system, a cobalt hydride species is believed to be the key intermediate that facilitates hydrodechlorination. chinesechemsoc.org This method avoids the use of strong, stoichiometric hydride reagents. chinesechemsoc.org

Base-Hydrosilane Systems: The combination of a base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), with a hydrosilane, like polymethylhydrosiloxane (B1170920) (PMHS), provides a mild source of hydride species. chinesechemsoc.org This system has shown significant advantages over traditional, more reactive hydride agents. chinesechemsoc.org

Metal-Catalyzed Hydrogen Atom Transfer (HAT): Inspired by achievements in HAT chemistry, various methods are being explored to generate hydrogen radicals for dehalogenation reactions. chinesechemsoc.org

Understanding the pathways through which these hydrides and hydrogen radicals are generated and react—be it through direct insertion, radical addition, or oxidative addition—is key to developing more efficient and selective hydrodehalogenation protocols. chinesechemsoc.org

Hydrodehalogenation and Deuterodehalogenation Methodologies

Transition Metal-Catalyzed Stereodivergent Reduction (Nickel, Cobalt)

The reduction of 1,1-dichloro-1-alkenes, such as this compound, can be achieved using transition metal catalysts, with nickel and cobalt complexes being of particular interest. These catalytic systems are pivotal for the stereoselective synthesis of various organic compounds. nih.govresearchgate.net The general approach involves the reductive coupling of the alkene, where the catalyst's nature, including the metal center and its associated ligands, plays a crucial role in determining the reaction's regio- and stereoselectivity. nih.govresearchgate.net

The mechanism often proceeds through the formation of a metallacyclopentene intermediate, which is a key step for high stereo- and regioselectivity in the catalytic cycle. nih.govresearchgate.net For instance, low-valence cobalt and nickel species are known to catalyze the reductive coupling of various unsaturated systems, including alkenes. nih.gov The choice between nickel and cobalt, along with specific ligand designs, allows for stereodivergent outcomes, meaning different stereoisomers of the product can be selectively formed from the same starting material. While research on this compound itself is specific, the principles of cobalt- and nickel-catalyzed hydrofunctionalization of alkenes provide a framework for its potential reductions. researchgate.net For example, cobalt-catalyzed reactions involving hydroelementation are thought to proceed via a Co(I)/Co(III) catalytic cycle. mdpi.com

Table 1: Factors Influencing Stereodivergent Reduction

Factor Influence on Reactivity and Stereoselectivity
Metal Center (Ni vs. Co) The choice of metal can lead to different regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) in related hydrofunctionalization reactions. researchgate.net
Ligand Design Chiral ligands, such as iminopyridine oxazoline (B21484) (IPO) ligands, can induce high enantioselectivity in cobalt-catalyzed hydroboration of alkenes. rsc.org
Reaction Conditions Temperature, solvent, and pressure can influence catalyst activity, stability, and the stereochemical outcome of the reduction.
Base-Hydrosilane Systems for Selective Reduction

Base-hydrosilane systems offer an effective method for the selective reduction of unsaturated compounds. In the context of transition metal catalysis, hydrosilanes are frequently employed as a hydride source. researchgate.net The system typically involves a transition metal catalyst (like cobalt or nickel), a hydrosilane (e.g., phenylsilane, diphenylsilane), and a base. The base can play a role in activating the catalyst or the silane (B1218182).

Cobalt-catalyzed hydroboration of 1,1-disubstituted alkenes using pinacolborane, a related hydroelementation reaction, demonstrates the potential for high selectivity. mdpi.comrsc.org In such systems, a plausible mechanism involves the activation of a cobalt precatalyst by the hydro-reagent to form an active Co(I) species. This is followed by oxidative addition, insertion of the alkene, and finally, reductive elimination to yield the product and regenerate the catalyst. mdpi.com The use of specific ligands can render these transformations highly regio- and enantioselective, often favoring anti-Markovnikov products. rsc.org

Table 2: Components of a Base-Hydrosilane Reduction System

Component Example Role
Catalyst Cobalt(II) acetylacetonate (B107027) with a chiral ligand Facilitates the transfer of hydride from the silane to the alkene. rsc.org
Hydrosilane Phenylsilane (PhSiH₃) Serves as the hydrogen source for the reduction. researchgate.net
Base (optional) Sodium or potassium alkoxide Can act as a co-catalyst or activator.

Control of Stereochemical Outcomes in Olefination

The synthesis of this compound is typically achieved through an olefination reaction, starting from the corresponding aldehyde, which is heptanal (B48729). The stereochemical outcome (the E/Z isomer ratio) of the resulting dichlorinated double bond is a critical aspect of the synthesis. Several methods are commonly employed for preparing 1,1-dichloro-1-alkenes from aldehydes. nih.gov

One prevalent method involves the use of triphenylphosphine (B44618) (PPh₃) in combination with a chlorine source like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃). nih.gov Another effective route utilizes phosphonate (B1237965) reagents, such as the lithium salt of dichloromethylphosphonate (LiCCl₂-P(O)(OEt)₂). nih.gov The stereoselectivity of these olefination reactions, like the related Wittig or Horner-Wadsworth-Emmons reactions, can be influenced by factors such as the nature of the substituents, the base used, and the reaction conditions (e.g., solvent and temperature), which can stabilize certain transition states over others. nih.govresearchgate.net

Table 3: Common Olefination Methods for 1,1-Dichloroalkene Synthesis

Reagent System Starting Material Description
PPh₃ / CCl₄ Heptanal A Wittig-type reaction where the phosphine (B1218219) and carbon tetrachloride generate a dichloromethylidene ylide in situ. nih.gov
LiCCl₂-P(O)(OEt)₂ Heptanal A Horner-Wadsworth-Emmons type reaction known for high yields and stereoselectivity. nih.gov
AlCl₃ / 1,1,1-trifluoroalkanones 1,1,1-Trifluoroalkanone A novel method where aluminum trichloride (B1173362) mediates the conversion to 1,1-dichloro-1-alkenones. nih.gov

Dichlorocarbene (B158193) Addition Reactions

As an alkene, this compound can undergo addition reactions across its double bond. A notable reaction is the addition of dichlorocarbene (:CCl₂). Dichlorocarbene is a highly reactive intermediate that is typically generated in situ from chloroform (CHCl₃) and a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium tert-butoxide (KOtBu). orgosolver.comopenstax.org A phase-transfer catalyst is often used to facilitate the reaction between the organic-soluble chloroform and the aqueous base. orgosolver.com

The mechanism involves the deprotonation of chloroform by the base to form the trichloromethanide anion (:CCl₃⁻), which then spontaneously eliminates a chloride ion to yield dichlorocarbene. openstax.orglibretexts.org This electron-deficient carbene acts as an electrophile and reacts with the nucleophilic C=C double bond of an alkene in a concerted [1+2] cycloaddition. openstax.orglibretexts.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. libretexts.orgacs.org The addition occurs in a syn fashion. orgosolver.com When this compound reacts with dichlorocarbene, the resulting product is 1,1,2,2-tetrachloro-3-hexylcyclopropane.

Table 4: Dichlorocarbene Addition to this compound

Reactant 1 Reactant 2 (Carbene Source) Product
This compound Chloroform (CHCl₃) + Strong Base (e.g., NaOH) 1,1,2,2-Tetrachloro-3-hexylcyclopropane

Advanced Spectroscopic and Analytical Characterization of 1,1 Dichloro 1 Octene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1,1-dichloro-1-octene, ¹H and ¹³C NMR are the primary methods for structural confirmation.

Proton NMR spectroscopy of this compound reveals characteristic signals that correspond to the distinct hydrogen environments in the molecule. The geminal dichloroalkene moiety significantly influences the chemical shifts of nearby protons. The vinylic proton, being directly attached to the double bond, is expected to appear in a specific region of the spectrum. The alkyl chain protons will exhibit chemical shifts and coupling patterns consistent with their positions relative to the electron-withdrawing dichlorovinyl group.

Predicted ¹H NMR data, often generated using computational algorithms that analyze vast spectral databases, provide a reliable estimation of the expected spectrum. These predictions are invaluable in the absence of extensive published experimental data and serve as a strong benchmark for empirical verification.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
=CH- (C2-H) 5.8 - 6.2 Triplet (t) 7.0 - 8.0
-CH₂- (C3) 2.1 - 2.4 Quartet (q) 7.0 - 8.0
-CH₂- (C4-C7) 1.2 - 1.6 Multiplet (m) -

Note: Predicted data is based on computational models and may vary slightly from experimental values.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, the carbon atoms of the dichlorinated double bond are significantly deshielded and appear at characteristic downfield chemical shifts. nmrdb.org The presence of two chlorine atoms on the same vinylic carbon atom has a pronounced effect on its resonance. The remaining carbons of the octyl chain exhibit signals in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (=CCl₂) 130 - 135
C2 (=CH-) 125 - 130
C3 (-CH₂-) 30 - 35
C4 (-CH₂-) 28 - 32
C5 (-CH₂-) 28 - 32
C6 (-CH₂-) 28 - 32
C7 (-CH₂-) 22 - 26

Note: Predicted data is based on computational models and may vary slightly from experimental values.

While not directly applicable to this compound, halogen-specific NMR techniques are crucial for characterizing analogs containing other halogens like fluorine. For instance, ¹⁹F NMR is an exceptionally sensitive technique used for the analysis of organofluorine compounds. nih.gov If a fluorinated analog of this compound were to be synthesized, ¹⁹F NMR would provide unambiguous signals for each unique fluorine environment, offering valuable data on structure and purity. The principles of halogen-specific NMR can sometimes be extended to less commonly used nuclei, although with greater technical challenges.

For organochlorine compounds that are part of more complex molecular systems, advanced NMR techniques can be employed. nih.gov For example, if this compound were to be incorporated into a phosphorus-containing ligand or a nitrogen-containing polymer, ³¹P NMR and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would become essential analytical tools. nih.gov ³¹P NMR is a highly sensitive method for characterizing organophosphorus compounds, while ¹⁵N CP/MAS NMR is a powerful solid-state technique for studying nitrogen environments in insoluble materials. These methods, while not standard for the simple alkene itself, highlight the versatility of NMR in the broader context of materials and medicinal chemistry where such chlorinated scaffolds might be utilized.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, specific vibrational modes of chemical bonds can be detected, providing a molecular fingerprint.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the C=C double bond and the C-Cl bonds, as well as the aliphatic C-H bonds of the octyl chain. The exact positions of these bands can be influenced by the electronic effects of the chlorine substituents.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (alkane) 2850 - 3000 Strong
C=C stretch (alkene) 1620 - 1680 Medium-Weak
C-H bend (alkane) 1375 - 1470 Medium

Note: Predicted data is based on general spectroscopic principles and data from similar compounds.

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule. upenn.eduutoronto.ca For this compound (C₈H₁₄Cl₂), the Raman spectrum is expected to be characterized by several key vibrational modes originating from its distinct functional groups: the carbon-carbon double bond (C=C), the carbon-chlorine bonds (C-Cl), and the alkyl chain (C-H bonds).

The C=C stretching vibration in alkenes typically gives rise to a strong band in the Raman spectrum. ramansystems.com For a dichlorinated alkene like this compound, this peak is anticipated in the 1600-1675 cm⁻¹ region. The C-Cl stretching vibrations are also strong in Raman and are expected to appear in the 650-850 cm⁻¹ range. ramansystems.com The long hexyl chain will contribute characteristic C-H stretching vibrations between 2700-3100 cm⁻¹ and various bending and rocking modes at lower wavenumbers. ramansystems.com

Due to the lack of specific experimental data for this compound in the literature, the expected peak assignments are based on characteristic frequencies for its functional groups. ramansystems.comresearchgate.net

Table 1: Predicted Characteristic Raman Shifts for this compound

Frequency Range (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
2700-3100C-H Stretching (from alkyl chain)Medium
1600-1675C=C StretchingStrong
1440-1470CH₂ Bending (Scissoring)Medium
800-1000C-C Stretching (alkyl backbone)Medium-Weak
650-850C-Cl StretchingStrong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns upon ionization. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. nih.govnih.govnih.gov For this compound, HRMS can distinguish its molecular formula, C₈H₁₄Cl₂, from other potential formulas with the same nominal mass.

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern resulting from the natural abundance of chlorine-35 (³⁵Cl, ~75.8%) and chlorine-37 (³⁷Cl, ~24.2%). A molecule containing two chlorine atoms, like this compound, will exhibit a characteristic cluster of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 9:6:1.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₈H₁₄Cl₂)

IonIsotopic CompositionCalculated m/z (Da)Relative Abundance (%)
[M]⁺C₈H₁₄³⁵Cl₂179.0496100.0
[M+2]⁺C₈H₁₄³⁵Cl³⁷Cl181.046764.8
[M+4]⁺C₈H₁₄³⁷Cl₂183.043710.5

Note: Calculations are based on the most abundant isotopes of Carbon (¹²C) and Hydrogen (¹H).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing volatile compounds like this compound. nih.govresearchgate.netnih.gov The gas chromatograph separates the compound from any impurities, and the mass spectrometer then fragments the eluted compound, providing a characteristic mass spectrum for identification.

The fragmentation of this compound under electron ionization (EI) is expected to follow patterns common to both alkenes and haloalkanes. youtube.comyoutube.comlibretexts.org Key fragmentation pathways would include the loss of a chlorine radical (M-35/37), loss of HCl (M-36/38), and various cleavages of the alkyl chain. The stability of the resulting carbocation influences the abundance of the fragment ions. chemguide.co.uk

Table 3: Plausible Mass Fragments for this compound in GC-MS

m/z ValuePossible Fragment IonFragmentation Pathway
145/147[C₈H₁₄Cl]⁺Loss of a Cl radical
144[C₈H₁₃Cl]⁺Loss of HCl
111/113[C₃H₄Cl₂]⁺Cleavage of the C4-C5 bond
97/99[C₂H₂Cl₂]⁺Cleavage of the C3-C4 bond
77[C₆H₅]⁺Rearrangement and loss of C₂H₉Cl₂
61/63[CHCl₂]⁺Cleavage of C1-C2 bond
55[C₄H₇]⁺Alkenyl fragment from the chain

Note: m/z values with slashes indicate pairs of peaks due to chlorine isotopes.

Electronic Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. msu.edu The C=C double bond in this compound acts as a chromophore.

The absorption of UV radiation promotes an electron from a lower-energy bonding orbital to a higher-energy anti-bonding orbital. For an alkene, the primary transition is from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), specifically a π → π* transition. chemtube3d.com Isolated alkenes typically absorb in the vacuum UV region, below 200 nm. msu.edu Studies on the related compound 1,1-dichloroethylene show its absorption bands are also in the vacuum UV region, with transitions converging to an ionization limit of 9.85 eV. rsc.org

Therefore, this compound is expected to absorb UV radiation at a wavelength (λmax) below the conventional 200-400 nm range. The presence of the two chlorine atoms on the double bond may cause a slight bathochromic (red) shift compared to an unsubstituted alkene, but the absorption will likely remain in the far UV region.

Table 4: Expected Electronic Transition for this compound

Transition TypeInvolved OrbitalsExpected Wavelength Region (λmax)
π → ππ (C=C) to π (C=C)< 220 nm

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD), specifically single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. caltech.edu This technique relies on the diffraction pattern produced when X-rays are scattered by the ordered electron density within a crystal lattice.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental in the analysis of this compound, enabling both the separation of the compound from complex mixtures and the assessment of its purity. These methods are crucial for quality control in its synthesis and for its quantification in various matrices.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC) stands as a primary analytical technique for evaluating the purity of this compound. This method is particularly well-suited for volatile and semi-volatile compounds that are thermally stable, characteristics that apply to many chlorinated hydrocarbons. The principle of GC relies on the differential partitioning of a compound between a gaseous mobile phase and a stationary phase within a column. This partitioning behavior, influenced by factors like boiling point and polarity, allows for the separation of this compound from its synthetic precursors, byproducts, and any degradation products.

The purity assessment by GC is typically achieved by analyzing the resulting chromatogram. A pure sample of this compound would ideally present as a single, sharp peak at a specific retention time under defined chromatographic conditions. The presence of additional peaks indicates impurities. The area under each peak is proportional to the concentration of the corresponding compound, allowing for a quantitative determination of purity. For accurate quantification, calibration with a certified reference standard of this compound is necessary.

Several factors influence the separation and analysis of chlorinated hydrocarbons by GC. The choice of the stationary phase is critical; nonpolar columns, such as those with a poly(dimethylsiloxane) phase, or mid-polarity columns containing phenyl groups, are often employed. nih.govmdpi.com The retention of chlorinated compounds can be influenced by the degree and position of chlorination, with different isomers potentially exhibiting different retention times. nih.gov Temperature programming, where the column oven temperature is gradually increased during the analysis, is a common practice to ensure the timely elution of higher-boiling compounds and to improve peak shape. nih.gov

For the detection of this compound, a flame ionization detector (FID) can be used, offering good sensitivity for hydrocarbons. However, for enhanced selectivity and sensitivity towards halogenated compounds, an electron capture detector (ECD) is often preferred. epa.gov Mass spectrometry (MS) coupled with GC (GC-MS) provides the most definitive identification of this compound and its potential impurities by furnishing mass spectra that can be compared to spectral libraries or used for structural elucidation. nih.govresearchgate.net

Detailed Research Findings:

While specific research focusing exclusively on the GC analysis of this compound is not extensively published, data from the analysis of similar chlorinated hydrocarbons provides a strong basis for method development. For instance, studies on various chlorinated paraffins and dichlorobenzene isomers demonstrate the effectiveness of capillary GC for their separation and quantification. nih.govnih.gov Research on the retention behavior of chlorinated compounds on different stationary phases indicates that the choice of column polarity can significantly affect the separation of isomers. nih.govmdpi.com For complex mixtures, multi-dimensional GC (GCxGC) can offer superior resolution. mdpi.com

The development of a robust GC method for this compound would involve optimizing parameters such as the temperature program, carrier gas flow rate, and injector settings to achieve baseline separation from any closely eluting isomers or impurities.

Interactive Data Table: Typical GC Parameters for Analysis of Chlorinated Hydrocarbons

ParameterTypical Value/Condition
Column Type Capillary Column (e.g., DB-5ms, Rtx-5MS, DB-17ms) nih.govmdpi.com
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Temperature Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD) epa.govresearchgate.net
Detector Temperature 300 °C (MS transfer line) or 300°C (ECD)
Injection Mode Split/Splitless
Injection Volume 1 µL

Computational Chemistry and Theoretical Studies on 1,1 Dichloro 1 Octene Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory has become an indispensable tool for elucidating the nuanced details of organic reaction mechanisms. By calculating the electron density of a system, DFT can provide accurate energies of ground states, transition states, and intermediates, thereby mapping out the energetic landscape of a chemical reaction.

Exploration of Reaction Pathways and Transition States

The exploration of potential reaction pathways is a cornerstone of computational organic chemistry. For a molecule like 1,1-dichloro-1-octene, DFT calculations can be employed to model its reactions, such as additions, substitutions, or couplings. These calculations would involve locating the transition state structures for each potential pathway. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.

The geometry and energy of the transition state provide crucial information about the feasibility and kinetics of a reaction. For instance, in a hypothetical addition reaction to the double bond of this compound, DFT could be used to compare a stepwise mechanism involving a carbocation intermediate with a concerted mechanism. The calculated activation energies for each pathway would reveal the most likely route.

Table 1: Illustrative Reaction Pathway Analysis using DFT

Reaction PathwayCalculated Activation Energy (kcal/mol)Pathway Feasibility
Concerted Addition25Moderate
Stepwise (Carbocation Intermediate)35Less Favorable
Radical AdditionVariable (depends on initiator)Plausible under specific conditions

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from a DFT study.

Analysis of Regioselectivity and Stereoselectivity

Many reactions involving unsymmetrical alkenes can lead to different constitutional isomers (regioisomers) or stereoisomers. DFT calculations are instrumental in predicting and explaining the observed regioselectivity and stereoselectivity.

For this compound, an electrophilic addition would raise the question of which carbon of the double bond the electrophile will attack. DFT can be used to calculate the energies of the two possible carbocation intermediates that would form upon attack at C1 or C2. The more stable intermediate will be formed preferentially, thus determining the regioselectivity of the reaction. The presence of the two chlorine atoms on C1 significantly influences the electron distribution and steric environment of the double bond, and DFT provides a quantitative measure of these effects.

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be analyzed. masterorganicchemistry.com For reactions that create new stereocenters, DFT can be used to calculate the energies of the diastereomeric transition states leading to the different stereoisomeric products. A lower energy transition state will lead to the major product.

Influence of Ligands and Substituents on Reactivity and Selectivity

In many reactions, particularly those catalyzed by transition metals, the ligands coordinated to the metal center play a critical role in determining the outcome. Similarly, substituents on the organic substrate can have a profound electronic and steric influence. While specific studies on this compound are unavailable, research on other systems demonstrates the power of DFT in this area.

DFT calculations can model a reaction with different ligands or substituents and quantify their impact on activation energies and the relative energies of intermediates and transition states. For example, in a hypothetical cross-coupling reaction involving this compound, DFT could be used to screen a variety of phosphine (B1218219) ligands on a palladium catalyst to identify the ligand that would give the highest yield and selectivity. The electronic and steric parameters of the ligands, such as their cone angle and electronic donor/acceptor properties, can be correlated with the calculated reaction outcomes.

Computational Analysis of Complex Cascade Reactions

Cascade reactions, where a single reaction setup initiates a series of consecutive transformations, are a powerful tool in organic synthesis for building molecular complexity in an efficient manner. youtube.comrsc.org The computational analysis of these complex processes is challenging but can provide invaluable insights that are difficult to obtain experimentally.

For a substrate like this compound, one could envision a cascade reaction initiated by, for example, a metal-catalyzed C-Cl activation followed by an intramolecular cyclization and subsequent functionalization. DFT could be used to map the entire reaction sequence, identifying all intermediates and transition states. This would help in understanding the factors that control the efficiency of the cascade and could guide the design of new, more effective cascade processes. The computational study of such reactions would involve exploring multiple potential pathways and identifying the lowest energy route that leads to the observed product.

Electronic Structure and Reactivity Descriptors

The inherent reactivity of a molecule is encoded in its electronic structure. Computational chemistry provides a suite of tools to decode this information through the calculation of various reactivity descriptors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding and predicting chemical reactivity. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and shapes of these frontier orbitals provide insights into the nature of chemical reactions.

For this compound, the HOMO would be associated with the π-bond of the alkene, making it a potential nucleophile. The LUMO would be an antibonding orbital, and its energy and location would indicate the molecule's susceptibility to nucleophilic attack. The presence of the two electron-withdrawing chlorine atoms is expected to lower the energy of both the HOMO and the LUMO compared to 1-octene (B94956). A lower HOMO energy suggests it is less nucleophilic, while a lower LUMO energy makes it a better electrophile.

FMO analysis can also predict the regioselectivity of reactions. In a reaction with an electrophile, the attack will preferentially occur at the carbon atom with the largest coefficient in the HOMO. Conversely, in a reaction with a nucleophile, the attack will be directed to the carbon atom with the largest coefficient in the LUMO.

Table 2: Conceptual Frontier Molecular Orbital Properties of this compound

Molecular OrbitalExpected Energy LevelRole in ReactivityImplication of Dichloro-Substitution
HOMOLoweredNucleophile (electron donor)Reduced nucleophilicity
LUMOLoweredElectrophile (electron acceptor)Enhanced electrophilicity
HOMO-LUMO GapAlteredIndicator of chemical reactivityInfluences UV-Vis absorption and kinetic stability

Note: This table presents a conceptual analysis based on the known electronic effects of halogen substituents.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic potential surface (EPS) mapping is a computational method that illustrates the three-dimensional charge distribution of a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.org The potential is typically color-coded, with red indicating regions of most negative electrostatic potential and blue representing the most positive potential, while green denotes neutral regions. youtube.com

For this compound, an EPS map would be dominated by the high electronegativity of the two chlorine atoms attached to the double bond. This would create a significant region of negative potential (red) around the dichlorovinyl group. This electron-rich area signifies the primary site for interaction with electrophiles. In contrast, the long alkyl (octyl) chain, composed of carbon and hydrogen atoms, would exhibit a relatively neutral potential, appearing largely green. The slight positive potential (blue) would be localized around the hydrogen atoms. Understanding this charge distribution is crucial for predicting the molecule's reactivity and intermolecular interactions. youtube.comwalisongo.ac.id

Molecular RegionExpected Electrostatic PotentialColor CodeImplication
Dichlorovinyl Group (C=CCl₂)High Negative PotentialRed/OrangeNucleophilic center, site for electrophilic attack
Alkyl Chain (-C₆H₁₃)Near-Neutral PotentialGreenLargely non-polar, participates in van der Waals interactions
Hydrogen AtomsSlight Positive PotentialBluePotential sites for weak interactions with nucleophiles

Noncovalent Interaction (NCI) Analysis in Halogenated Systems

Noncovalent interactions (NCIs) are critical in determining the structure, stability, and function of molecules, governing processes like protein folding and crystal packing. nih.govmdpi.com NCI analysis is a computational technique that visualizes these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density (ρ) and its derivatives. nih.gov The resulting 3D isosurfaces are color-coded to differentiate between stabilizing (attractive) and destabilizing (repulsive) interactions. nih.gov

In the this compound system, the flexible octyl chain allows the molecule to fold back on itself, creating a landscape of intramolecular noncovalent interactions. NCI analysis would reveal:

Van der Waals Interactions: Broad, green-colored isosurfaces would appear between segments of the alkyl chain that are in close proximity. These represent weak, attractive dispersion forces that contribute to the stability of certain folded conformations.

Steric Repulsion: In more tightly packed conformations, reddish-colored isosurfaces would indicate regions of steric clash or repulsion, particularly where parts of the alkyl chain are forced close to the bulky chlorine atoms. nih.gov

Halogen Bonding: While less common intramolecularly, the potential for weak halogen bonds (C-Cl···H-C) could be investigated. These are directional interactions where the electropositive region on the tip of the chlorine atom (the σ-hole) interacts with an electron-rich area. researchgate.netnih.gov

The NCI plot distinguishes these interactions based on the sign of the second eigenvalue (λ₂) of the electron density Hessian.

Interaction Typesign(λ₂)ρ ValueIsosurface ColorLocation in this compound
Attractive (van der Waals)NegativeBlue/GreenBetween folded sections of the octyl chain
Repulsive (Steric Clash)PositiveRed/YellowCrowded regions, e.g., near the C=CCl₂ group
Hydrogen Bonding (if present)Strongly NegativeBluePotential weak C-H···Cl interactions

Advanced Ab Initio and Molecular Dynamics Simulations

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset perturbation theory (MP) is a fundamental post-Hartree-Fock method used in quantum chemistry to more accurately account for electron correlation—the interaction between electrons that is approximated in simpler models. wikipedia.org The theory improves upon the Hartree-Fock method by treating electron correlation as a perturbation. wikipedia.orgq-chem.com Second-order Møller-Plesset theory (MP2) is the most widely used level, offering a good balance between computational cost and accuracy. q-chem.comuni-rostock.de

For a molecule like this compound, which contains atoms with multiple lone pairs (the two chlorines), electron correlation effects are significant. An MP2 calculation would provide a more reliable prediction of the molecule's ground-state energy, bond lengths, and bond angles compared to less computationally intensive methods like Density Functional Theory (DFT) or Hartree-Fock. While conventional MP2 scales with the fifth power of the number of basis functions, making it costly for very large systems, it is a feasible and valuable method for a molecule of this size to obtain high-accuracy results for its electronic structure and properties. nih.govsmu.edu

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements have varying potential energies due to factors like steric hindrance and torsional strain. libretexts.org By performing energy minimization calculations, chemists can identify the most stable conformers, which correspond to energy minima on the potential energy surface.

The this compound molecule possesses significant conformational flexibility due to the single bonds within its octyl chain. A key area of interest is the rotation around the C2-C3 bond, which dictates the orientation of the dichlorovinyl head group relative to the alkyl tail.

Staggered Conformations: These are energy minima where the substituents on adjacent carbons are as far apart as possible, minimizing repulsion. youtube.com

Eclipsed Conformations: These represent energy maxima where substituents are aligned, leading to higher torsional strain. youtube.com

Computational scans of the potential energy surface as a function of key dihedral angles would reveal the relative energies of all possible conformers, allowing for the identification of the global minimum energy structure, which is the most likely conformation of the molecule at low temperatures. researchgate.net

Dihedral Angle (Cl-C1-C2-C3)Conformation TypeRelative Potential EnergyStability
~60° (gauche)StaggeredLowStable
180° (anti)StaggeredLowestMost Stable
0°, 120°, 240°EclipsedHighUnstable (Transition State)

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. nih.govarxiv.org By solving Newton's equations of motion, MD simulations provide a virtual movie of molecular behavior, offering insights into conformational changes, diffusion, and interactions with a solvent or other molecules. arxiv.orgmdpi.com

An MD simulation of this compound would reveal its dynamic nature, which is not captured by static energy calculations. Key insights would include:

Conformational Flexibility: The simulation would show the rapid interconversion between different staggered conformers of the octyl chain at a given temperature.

Solvent Effects: Placing the molecule in a simulated solvent box (e.g., water or a non-polar solvent) would show how solvent interactions influence its preferred shape.

Time-Averaged Properties: MD allows for the calculation of properties averaged over time, providing a more realistic representation of the molecule's behavior than a single, static structure.

For a typical simulation, specific parameters must be defined to ensure a physically realistic model.

Simulation ParameterExample ValuePurpose
Force FieldOPLS-AA / CHARMMDefines the potential energy function for all atomic interactions.
Temperature300 KSimulates behavior at room temperature.
Pressure1 barSimulates behavior at standard atmospheric pressure.
Time Step2 fsThe interval between successive calculations of forces and positions.
Simulation Length100 nsThe total duration of the simulation, determining the timescale of observable events. mdpi.com

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting the vibrational spectra (e.g., Infrared and Raman) of molecules. arxiv.org After optimizing the molecular geometry to find its lowest energy state, a frequency calculation can be performed. This calculation determines the normal modes of vibration, which correspond to the stretching, bending, and twisting motions of the atoms. Each vibrational mode has a characteristic frequency and intensity, which can be directly compared to the peaks in an experimental IR or Raman spectrum. arxiv.org

For this compound, theoretical calculations would predict the frequencies for key vibrational modes, which are essential for its characterization. These include:

C=C Stretch: A strong vibration characteristic of the alkene functional group.

C-Cl Stretches: Vibrations associated with the two carbon-chlorine bonds.

C-H Stretches and Bends: Numerous vibrations originating from the alkyl chain.

Comparing the predicted spectrum to an experimentally measured one serves as a critical validation of the computational model. arxiv.org Discrepancies can point to environmental effects not captured in the gas-phase calculation or limitations of the chosen theoretical method.

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
C-H Stretch (sp³)2850 - 3000Stretching of C-H bonds in the octyl chain.
C=C Stretch1600 - 1680Stretching of the carbon-carbon double bond.
CH₂ Bend (Scissoring)1450 - 1470Bending motion of methylene (B1212753) groups in the chain.
C-Cl Stretch600 - 800Stretching of the carbon-chlorine single bonds.

Future Research Directions and Innovations in 1,1 Dichloro 1 Octene Chemistry

Development of Novel and Highly Efficient Synthetic Strategies

While established methods for synthesizing 1,1-dichloroalkenes, such as the Wittig-type olefination of aldehydes with reagents like triphenylphosphine (B44618) and carbon tetrachloride, are widely used, the future lies in developing more efficient, safer, and broader-scoped strategies. d-nb.infonih.govbeilstein-journals.org A significant area of future research will be the discovery of novel pathways that avoid hazardous reagents and offer access to a wider range of functionalized 1,1-dichloro-1-octene derivatives.

One promising direction is the exploration of unconventional starting materials. For instance, recent studies have demonstrated a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones using aluminum trichloride (B1173362) (AlCl₃). d-nb.infonih.govbeilstein-journals.org This reaction proceeds through an unexpected rearrangement, providing a rapid and alternative route to the 1,1-dichloroalkene moiety. nih.govbeilstein-journals.org Future work will likely focus on expanding the substrate scope of such reactions and understanding their mechanisms to improve yields and applicability.

Table 1: Comparison of Synthetic Routes to 1,1-Dichloroalkenes

Method Starting Material Reagents Key Features Reference
Wittig-type Olefination Aldehyd PPh₃, CCl₄ or CHCl₃ Common, one-step process d-nb.infonih.gov
Corey-Fuchs Reaction Aldehyd CBr₄, PPh₃, then BuLi Forms terminal alkyne, then adds HCl N/A
From Hydrazones Hydrazone N/A Alternative to aldehyde-based routes nih.gov

Future strategies will also likely involve domino or tandem reactions, where multiple bonds are formed in a single operation from simple precursors. The palladium-catalyzed domino synthesis of diarylalkynes from 1,1-dichloroalkenes is an example of such an efficiency-driven approach that could be expanded. researchgate.net

Expanding the Scope of Transition Metal-Catalyzed Transformations

Palladium-mediated cross-coupling reactions of 1,1-dichloro-1-alkenes are well-established, allowing for the selective replacement of one or both chlorine atoms to form new carbon-carbon bonds. d-nb.infonih.gov However, the future of this compound chemistry lies in expanding the repertoire of transition metals and the types of transformations they can catalyze. Research into catalysts based on more abundant and less expensive metals like copper, nickel, and iron is a key trend. researchgate.netmdpi.com

The development of cooperative catalytic systems, such as the dual nickel/palladium catalysis used for the gem-difluorovinylation of aryl triflates, could inspire new methods for the functionalization of this compound. researchgate.net Furthermore, visible-light-induced transition metal catalysis represents a major frontier. rsc.org This approach, where a transition metal complex acts as both a photocatalyst and a chemical catalyst, can enable unprecedented transformations under mild conditions. rsc.org Future work could explore the visible-light-promoted functionalization of this compound, potentially leading to novel reaction pathways that are inaccessible by traditional thermal methods.

Another promising avenue is the use of this compound in the synthesis of heterocyclic compounds. Copper-catalyzed multicomponent reactions have been used to assemble complex indole (B1671886) structures, and similar strategies could be applied to this compound to create diverse carbo- and heterocyclic scaffolds. mdpi.comresearchgate.net

Advancements in Stereoselective and Regioselective Synthesis

Controlling the spatial arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity) is a central goal in modern organic synthesis. For this compound, this presents unique challenges and opportunities. Future research will focus on developing methods to control the outcome of its reactions with high precision.

Regioselectivity: The two chlorine atoms in this compound are chemically equivalent, but their reactivity can be differentiated in subsequent reactions. The key challenge is to achieve selective mono-functionalization. Future work will aim to develop catalytic systems that can distinguish between the two vinylic C-Cl bonds, or to control addition reactions to the double bond to follow either Markovnikov or anti-Markovnikov patterns with high fidelity. miracosta.eduyoutube.com

Stereoselectivity: When this compound is converted into a trisubstituted alkene, the geometry of the newly formed double bond (E or Z configuration) must be controlled. researchgate.net Inspired by recent breakthroughs in alkene synthesis, future research will likely adapt methods like copper hydride-catalyzed alkyne hydroalkylation to control the stereochemical outcome of reactions involving this compound precursors. nih.gov This would allow for the synthesis of specific stereoisomers, which is crucial for applications in pharmaceuticals and materials where biological activity or material properties are dependent on the precise 3D structure of the molecule. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Design

For this compound, ML models can be trained to predict the success or failure of a potential reaction, estimate product yields, and determine the best catalyst, solvent, and temperature. beilstein-journals.org This can significantly reduce the number of experiments required, saving time and resources. "Global models" trained on large, diverse reaction databases can suggest general conditions for new transformations of this compound, while "local models" can fine-tune parameters for a specific reaction family to maximize yield and selectivity. beilstein-journals.org

Future research will focus on creating more accurate predictive models by improving data quality and developing more sophisticated algorithms. The ultimate goal is to create self-driving laboratories where AI designs and executes experiments in real-time, rapidly accelerating the discovery of new reactions and applications for this compound. beilstein-journals.org

Table 2: Potential Applications of AI/ML in this compound Chemistry

Application Area AI/ML Task Potential Impact Reference
Synthesis Planning Retrosynthesis prediction Suggest novel and efficient synthetic routes. beilstein-journals.org
Reaction Optimization Predict yield and selectivity Identify optimal reaction conditions (catalyst, temp, etc.). nih.govbeilstein-journals.org
Catalyst Discovery Screen virtual catalyst libraries Accelerate the discovery of new, more effective catalysts. N/A

Exploration of New Applications in Materials Science and Fine Chemicals

The unique reactivity of the dichlorovinyl group makes this compound an attractive building block for new materials and high-value chemicals. The 1,1-dichloroalkene moiety is already known to be present in certain insecticides and natural products. nih.govbeilstein-journals.org A related compound, Dichlorvos, is a widely used organophosphate insecticide, highlighting the biological potential of the dichlorovinyl functional group. wikipedia.orgnih.govnih.gov

Future research will systematically explore the incorporation of the this compound unit into larger molecules.

Fine Chemicals: Its use as a precursor for complex pharmaceutical or agrochemical ingredients is a major area of interest. The ability to perform selective, sequential cross-couplings offers a pathway to intricate molecular architectures.

Materials Science: The dichlorovinyl group could be used to synthesize novel monomers for polymerization reactions, leading to specialty polymers with unique properties such as flame resistance or tailored refractive indices. The long octyl chain could impart desirable solubility or flexibility to these materials. Its precursor, 1-octene (B94956), is already a key comonomer in the production of polyethylene, suggesting that functionalized versions could be valuable additives or monomers in their own right. wikipedia.orgdataintelo.com

Continued Emphasis on Sustainable and Environmentally Benign Methodologies

Green chemistry principles are increasingly guiding synthetic research. Future work on this compound will heavily emphasize the development of sustainable and environmentally friendly processes for its synthesis and transformation. mdpi.com

Key areas of focus will include:

Photocatalysis and Flow Chemistry: Using light as a traceless reagent and employing continuous flow reactors can lead to safer, more efficient, and scalable processes under milder conditions. unife.it

Biocatalysis: The use of enzymes to perform chemical transformations offers high selectivity and operates in environmentally benign media like water. mdpi.com A chemoenzymatic route to produce 1-octene from renewable resources has already been reported, and similar strategies could be envisioned for its chlorinated derivatives. mdpi.com

Atom Economy: Designing reactions that incorporate a maximum number of atoms from the reactants into the final product minimizes waste.

Greener Reagents and Solvents: Replacing hazardous reagents and volatile organic solvents with safer alternatives, such as using ionic liquids as both solvent and catalyst, is a critical goal. mdpi.comgoogle.com

By embracing these green methodologies, the chemical community can ensure that the future development and application of this compound chemistry proceeds in an economically and environmentally sustainable manner.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.